molecular formula C12H11F3O2 B8665323 1-[(2-Methylbut-3-yn-2-yl)oxy]-4-(trifluoromethoxy)benzene CAS No. 124787-45-7

1-[(2-Methylbut-3-yn-2-yl)oxy]-4-(trifluoromethoxy)benzene

Cat. No. B8665323
M. Wt: 244.21 g/mol
InChI Key: PTMWDYOIWOFQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04983612

Procedure details

To a solution of p-trifluoromethoxy phenol (30.69 g), and 2-methyl-2-chloro-3-butyne (53.00 g) in dry acetonitrile (350 mL) was added potassium iodide (14.30 g) followed by potassium carbonate (95.25 g). This reaction mixture was heated at 70°-80° C. for four days then cooled to room temperature and filtered through celite. The precipitate was washed with dichloromethane and the washing were added to the acetonitrile. The organics were evaporated in vacuo and the oil was taken up in 250 mL of dichloromethane. The organics were washed with water (2×100 mL) and dilute aqueous sodium thiosulfate (2×100 mL), dried (MgSO4), filtered and evaporated in vacuo to leave a dark brown-orange oil. Flash chromatography on SiO2 using hexane/Et2O (5/1) afforded 34.73 g of the pure product.
Quantity
30.69 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
95.25 g
Type
reactant
Reaction Step Two
Name
hexane Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH3:13][C:14](Cl)([C:16]#[CH:17])[CH3:15].[I-].[K+].C(=O)([O-])[O-].[K+].[K+]>C(#N)C.CCCCCC.CCOCC>[CH3:13][C:14]([O:10][C:7]1[CH:6]=[CH:5][C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:9][CH:8]=1)([CH3:15])[C:16]#[CH:17] |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
Quantity
30.69 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)O)(F)F
Name
Quantity
53 g
Type
reactant
Smiles
CC(C)(C#C)Cl
Name
Quantity
14.3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
95.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
hexane Et2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was heated at 70°-80° C. for four days
Duration
4 d
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The precipitate was washed with dichloromethane
ADDITION
Type
ADDITION
Details
the washing were added to the acetonitrile
CUSTOM
Type
CUSTOM
Details
The organics were evaporated in vacuo
WASH
Type
WASH
Details
The organics were washed with water (2×100 mL) and dilute aqueous sodium thiosulfate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a dark brown-orange oil

Outcomes

Product
Name
Type
product
Smiles
CC(C#C)(C)OC1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 34.73 g
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.